N-(2,6-Dioxo-3-piperidinyl)benzamide is a substituted benzamide compound. [] Substituted benzamides are a class of organic compounds characterized by a benzamide core structure with various substituents attached to the benzene ring and/or the amide nitrogen. [] These compounds are of significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. []
The synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide can be achieved through several methodologies. A common synthetic route involves the formation of the piperidine ring followed by the coupling with a benzamide derivative.
The molecular structure of N-(2,6-dioxopiperidin-3-yl)benzamide can be described as follows:
This structural configuration allows for various interactions with biological targets, potentially influencing its pharmacological properties .
N-(2,6-dioxopiperidin-3-yl)benzamide participates in several chemical reactions due to its functional groups.
These reactions typically require controlled temperatures and specific pH levels to achieve desired outcomes efficiently .
The mechanism of action for N-(2,6-dioxopiperidin-3-yl)benzamide is closely related to its interaction with biological targets:
Research indicates that derivatives of this compound exhibit significant activity against various biological targets, including cancer cells .
The physical and chemical properties of N-(2,6-dioxopiperidin-3-yl)benzamide play a crucial role in its applications:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide insights into the functional groups present:
These properties are essential for understanding its behavior in different environments and applications .
N-(2,6-dioxopiperidin-3-yl)benzamide has several potential applications across various fields:
The discovery of CRBN as a biological target emerged unexpectedly from investigations into the teratogenic effects of thalidomide. Initial research revealed that thalidomide and its analogs (lenalidomide, pomalidomide) bound CRBN with high specificity, modulating its substrate specificity within the CRL4 complex. This seminal finding transformed CRBN from an obscure protein into a premier E3 ligase for targeted degradation. Early CRBN modulators primarily targeted neosubstrates such as IKZF1/3 in hematological malignancies, with molecular glues like lenalidomide demonstrating clinical efficacy in multiple myeloma and myelodysplastic syndromes. However, these molecules offered limited control over degradation specificity. The advent of PROTAC technology addressed this limitation by enabling rational design of bifunctional compounds where CRBN ligands could be linked to diverse target-binding warheads. The evolution accelerated with structural optimization of the glutarimide scaffold to improve CRBN binding affinity and physicochemical properties. N-(2,6-dioxopiperidin-3-yl)benzamide derivatives represent a key advancement in this trajectory, offering a synthetically tractable scaffold with optimal vector geometry for linker attachment. This progression is marked by continuous improvements in degradation efficiency, selectivity, and drug-like properties, as evidenced by compounds progressing through preclinical and clinical development [3] [4] [6]. The table below illustrates key stages in the evolution of CRBN-directed agents:
Table 1: Evolution of CRBN-Recruiting Ligands in Targeted Protein Degradation
Generation | Representative Agents | Key Characteristics | Degradation Targets | Limitations/Advancements |
---|---|---|---|---|
First-Gen (Molecular Glues) | Thalidomide, Lenalidomide | Immunomodulatory imide drugs (IMiDs), Basic glutarimide | IKZF1/3, CK1α, SALL4 | Limited target scope, off-target effects |
Second-Gen (PROTAC Ligands) | Pomalidomide-based, Lenalidomide-based PROTACs | Optimized linkers attached at N-4 position | BET proteins, AR, STAT3 | Improved selectivity, expanded target range |
Optimized Ligands | N-(2,6-dioxopiperidin-3-yl)benzamide derivatives | Benzamide substitution, diverse linker geometries | Broad range (kinases, epigenetic regulators) | Enhanced CRBN binding, favorable PK, reduced off-targets |
The glutarimide core (2,6-dioxopiperidine) constitutes the indispensable structural motif enabling high-affinity interaction with CRBN. Crystallographic analyses reveal that the cyclic imide engages in critical hydrogen-bonding interactions with key residues in CRBN's tri-tryptophan pocket (Trp380, Trp386, Trp400), while the adjacent piperidinone ring participates in hydrophobic contacts. N-(2,6-dioxopiperidin-3-yl)benzamide strategically exploits this binding mode—the glutarimide anchors the molecule within CRBN's binding cleft, while the benzamide moiety extends into solvent-accessible regions, providing an optimal site for linker conjugation without disrupting core binding interactions [3] [4]. The stereochemistry at the C3 position (typically R-configuration) proves critical for productive CRBN engagement, as this orientation optimally positions the benzamide's exit vector for linker attachment toward the target protein.
Structure-activity relationship (SAR) studies highlight the tolerance for benzamide substitution patterns, enabling modulation of physicochemical properties and ternary complex stability. Electron-withdrawing or donating groups on the phenyl ring can influence electron density distribution, potentially altering binding kinetics and linker conformation. Furthermore, the amide carbonyl serves as a hydrogen bond acceptor, potentially contributing to solubility and intermolecular interactions within the ternary complex. The molecule's compact size facilitates membrane permeability and oral bioavailability, addressing common challenges in PROTAC development. Compared to bulkier CRBN ligands like CC-220 (which features extended aromatic systems), N-(2,6-dioxopiperidin-3-yl)benzamide offers a favorable balance between binding affinity and molecular weight, crucial for maintaining drug-like properties in complex bifunctional degraders. The table below summarizes key structural features and their functional roles:
Table 2: Structural Features of N-(2,6-dioxopiperidin-3-yl)benzamide and Functional Contributions
Structural Element | Chemical Properties | Role in CRBN Binding & PROTAC Function |
---|---|---|
Glutarimide Ring | Hydrogen bond donor/acceptor, planar conformation | Forms critical H-bonds with Trp380/386/400 in CRBN's hydrophobic pocket; anchors ligand |
C3 Stereocenter | Chiral center (typically R-configuration) | Determines spatial orientation of benzamide exit vector; essential for productive ternary complex formation |
Benzamide Moiety | Aromatic ring with amide linkage | Provides site for linker attachment without steric clash; modulates electron density; influences solubility/permeability |
Amide Linkage | Hydrogen bond acceptor (carbonyl) | Potential for auxiliary interactions in ternary complex; impacts conformational flexibility |
Substituents (R1-R5) | Variable electronic/steric properties | Tune binding affinity, solubility, metabolic stability; optimize linker projection geometry |
Within PROTAC architecture, N-(2,6-dioxopiperidin-3-yl)benzamide serves as the CRBN-recruiting module that orchestrates the assembly of a productive ternary complex—the essential intermediate enabling target ubiquitination. Upon cellular entry, the PROTAC molecule simultaneously engages the protein of interest (POI) via its warhead domain and CRBN via the glutarimide-benzamide ligand. This induced proximity brings the POI into spatial vicinity of the E3 ubiquitin ligase machinery, facilitating the transfer of ubiquitin molecules from E2 conjugating enzymes onto surface-exposed lysine residues of the target protein [1] [6]. The efficiency of this process hinges critically on the ternary complex stability and cooperative interactions between the POI, PROTAC, and CRBN, all influenced by the molecular characteristics of the CRBN ligand.
Research indicates that benzamide derivatives like N-(2,6-dioxopiperidin-3-yl)benzamide promote the formation of complexes with optimal geometry for ubiquitin transfer. Unlike bulkier ligands, its compact structure potentially minimizes steric hindrance, allowing greater flexibility in POI orientation. The resulting polyubiquitin chains (typically K48-linked) serve as a molecular "death tag," directing the marked protein to the 26S proteasome for processive degradation. Importantly, the catalytic nature of PROTACs enables sub-stoichiometric activity—a single PROTAC molecule can facilitate multiple rounds of degradation, offering potential pharmacological advantages over inhibitors. This mechanism is particularly effective for targeting proteins with scaffolding functions or those involved in protein-protein interactions where traditional inhibition proves insufficient. For instance, PROTACs utilizing this benzamide ligand have demonstrated efficacy against challenging targets including transcription factors, kinases, and epigenetic regulators across oncology, inflammatory, and metabolic diseases. The versatility of N-(2,6-dioxopiperidin-3-yl)benzamide as a CRBN recruiter underscores its central role in advancing the PROTAC field toward clinically viable therapeutics that exploit the cell's natural protein quality control machinery for therapeutic benefit [1] [3] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9